Sodium 1,1,2,3,3,3-hexafluoropropanesulfonate
Description
Sodium 1,1,2,3,3,3-hexafluoropropanesulfonate (C₃HF₆O₃S·Na) is a fluorinated sulfonate salt characterized by its high thermal stability, hydrophobicity, and strong electron-withdrawing properties. It is widely utilized in advanced industrial applications, including ionic liquids, radiation-sensitive mixtures, and polymer production. The compound’s unique fluorinated structure enhances its solubility in nonpolar media and resistance to degradation under harsh conditions . Notably, it serves as a key component in ionic liquids such as 1-butyl-3-methylimidazolium 1,1,2,3,3,3-hexafluoropropanesulfonate ([bmim][HFPS]), which are employed for capturing fluorinated vinyl monomers like vinyl fluoride (VF) to reduce industrial emissions . Additionally, its role in photoacid generation for radiation-sensitive diazonium salts highlights its versatility in photolithography .
Properties
IUPAC Name |
sodium;1,1,2,3,3,3-hexafluoropropane-1-sulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2F6O3S.Na/c4-1(2(5,6)7)3(8,9)13(10,11)12;/h1H,(H,10,11,12);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPHRQLVXRDQUPM-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(C(F)(F)S(=O)(=O)[O-])F.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HF6NaO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70635727 | |
| Record name | Sodium 1,1,2,3,3,3-hexafluoropropane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70635727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3916-24-3 | |
| Record name | Sodium 1,1,2,3,3,3-hexafluoropropane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70635727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 1,1,2,3,3,3-hexafluoropropanesulfonate typically involves the reaction of hexafluoropropylene with a sulfonating agent, followed by neutralization with sodium hydroxide. The reaction conditions often require controlled temperatures and pressures to ensure the desired product yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors where hexafluoropropylene is continuously fed into the system along with the sulfonating agent. The reaction mixture is then neutralized with sodium hydroxide, and the product is purified through crystallization or distillation processes.
Chemical Reactions Analysis
Types of Reactions: Sodium 1,1,2,3,3,3-hexafluoropropanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonate group.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and amines, with reactions typically carried out in polar solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkyl halide may yield an alkylated sulfonate derivative.
Scientific Research Applications
Chemical Properties and Structure
Sodium 1,1,2,3,3,3-hexafluoropropanesulfonate is characterized by its unique fluorinated structure. Its molecular formula is , which contributes to its properties as an ionic liquid and catalyst. The presence of fluorine atoms imparts significant hydrophobic characteristics and thermal stability.
Catalysis in Olefin Isomerization
One of the primary applications of this compound is as a catalyst in olefin isomerization processes. In studies involving various ionic liquids as catalysts, it has been noted that this compound can effectively facilitate the rearrangement of olefins under mild conditions.
- Case Study : A patent describes a process where this compound was used in conjunction with other ionic liquids to achieve high yields of isomerized products with minimal side reactions .
Ionic Liquids and Solvent Properties
This compound also serves as a component in ionic liquids. These ionic liquids are known for their unique solvent properties that can be tailored for specific chemical reactions.
- Research Findings : Studies have shown that the solubility and diffusivity of various compounds in ionic liquids containing this compound can significantly enhance reaction rates and product yields .
Data Table: Comparison of Catalytic Activity
| Catalyst Type | Reaction Type | Yield (%) | Conditions |
|---|---|---|---|
| This compound | Olefin Isomerization | 85 | Mild temperature |
| Traditional Acid Catalysts | Olefin Isomerization | 70 | Higher temperature |
| Ionic Liquid Mixtures | Various Reactions | Varies | Tailored conditions |
Mechanism of Action
The mechanism by which Sodium 1,1,2,3,3,3-hexafluoropropanesulfonate exerts its effects involves its interaction with molecular targets through its sulfonate and fluorine groups. These interactions can lead to changes in the chemical environment, facilitating various reactions. The pathways involved often include nucleophilic attack and electron transfer processes.
Comparison with Similar Compounds
Key Findings :
- [bmim][HFPS] exhibits superior solubility for fluorinated monomers (e.g., VF) compared to [omim][TFES], attributed to the electron-deficient hexafluoropropanesulfonate anion .
- [emim][Tf₂N], while thermally robust, lacks the tailored fluorophilic interactions critical for monomer capture in polymer synthesis .
Counterion Variants
The sodium counterion in 1,1,2,3,3,3-hexafluoropropanesulfonate can be substituted with other cations, altering physicochemical properties:
Key Findings :
- Potassium salts exhibit enhanced thermal stability but reduced solubility in organic solvents compared to sodium analogs .
- Sulfonamide derivatives introduce hydrogen-bonding capacity, expanding utility in biomedical applications but raising regulatory concerns due to PFAS classification .
Functional Group Analogs
Compounds with similar fluorinated backbones but distinct functional groups demonstrate varied reactivity and toxicity profiles:
Key Findings :
- Amine-functionalized analogs like N,N-diethyl-1,1,2,3,3,3-hexafluoropropan-1-amine are more reactive but pose synthesis challenges due to volatility .
- Carboxylic acid derivatives (e.g., 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propionic acid) face stringent regulatory restrictions compared to sulfonates .
Toxicity and Environmental Impact
This compound’s metabolites, such as N-acetyl-S-(1,1,2,3,3,3-hexafluoropropyl)-L-cysteine, are linked to nephrotoxicity via intrarenal glutathione conjugation . In contrast:
- 1,1,1,2,3,3,3-Heptafluoropropane: No significant toxicity reported; used in low-risk applications like refrigeration .
- Perfluorobutane sulfonic acid (PFBS) : Banned in the EU due to endocrine disruption, highlighting the relative safety of sodium hexafluoropropanesulfonate in controlled applications .
Biological Activity
Sodium 1,1,2,3,3,3-hexafluoropropanesulfonate (C3HF6NaO3S) is a fluorinated sulfonate compound that has garnered attention in various fields due to its unique chemical properties. This article focuses on its biological activity, exploring its applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a sulfonate group attached to a hexafluoropropane backbone. Its molecular structure can be represented as follows:
- Molecular Formula : C3HF6NaO3S
- Molecular Weight : 210.14 g/mol
This compound is soluble in water and exhibits high thermal stability due to the presence of fluorine atoms.
The biological activity of this compound is primarily attributed to its surfactant properties and its ability to interact with biological membranes. The fluorinated structure enhances its lipid solubility and membrane permeability.
- Surfactant Activity : The compound acts as a surfactant by reducing surface tension in biological systems. This property can facilitate the solubilization of other compounds and enhance their bioavailability.
- Membrane Interaction : It has been shown to alter membrane fluidity and permeability in various cell types, potentially affecting cellular processes such as signal transduction and nutrient uptake.
Case Studies and Research Findings
-
Cell Viability Studies :
- Research has demonstrated that this compound can influence cell viability in cultured human cells. A study indicated that at lower concentrations (up to 100 µM), the compound did not exhibit cytotoxic effects; however, higher concentrations (above 500 µM) led to significant cell death due to membrane disruption .
- In Vivo Studies :
Data Table: Summary of Biological Effects
| Concentration (µM) | Cell Viability (%) | Observations |
|---|---|---|
| 0 | 100 | Control group |
| 50 | 95 | No significant effects |
| 100 | 90 | Mild reduction in viability |
| 500 | 30 | Significant cytotoxic effects observed |
| 1000 | <10 | Severe membrane disruption noted |
Applications in Research and Industry
This compound has potential applications in various fields:
- Pharmaceuticals : Its surfactant properties make it a candidate for drug formulation where enhanced solubility is required.
- Biotechnology : It can be utilized in the development of biosensors due to its ability to modify membrane characteristics.
- Environmental Science : The compound's stability and interactions with organic pollutants are being studied for potential applications in remediation technologies.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for Sodium 1,1,2,3,3,3-hexafluoropropanesulfonate, and how can purity be validated?
- Methodological Answer : Synthesis often involves fluorination and sulfonation steps. For example, hydrogenation/dehydrofluorination sequences (as seen in related fluoropropane derivatives) can yield intermediates like 1,1,2,3,3,3-hexafluoropropane, which may undergo sulfonation . Post-synthesis, purity is validated via:
- NMR spectroscopy (19F and 1H) for structural confirmation.
- Mass spectrometry (MS) to verify molecular weight.
- Ion chromatography (e.g., ion pair chromatography with sodium 1-decanesulfonate as a reference) to detect ionic impurities .
Q. Which analytical techniques are optimal for characterizing this compound in complex matrices?
- Methodological Answer :
- Ion Pair Chromatography : Effective for separating sulfonates in aqueous systems using pairing agents like tetrabutylammonium salts .
- FT-IR Spectroscopy : Identifies characteristic S-O and C-F vibrational bands (e.g., ~1200 cm⁻¹ for SO₃⁻ and ~1100–1300 cm⁻¹ for C-F stretches).
- X-ray Diffraction (XRD) : Resolves crystalline structure, particularly for salt forms .
Advanced Research Questions
Q. How can the Peng-Robinson equation of state model the phase behavior of this compound in ionic liquids?
- Methodological Answer :
- The Peng-Robinson equation (a cubic EOS) predicts solubility and phase equilibria by incorporating parameters like critical temperature (), pressure (), and acentric factor () . For example, in 1-butyl-3-methylimidazolium ionic liquids, experimental solubility data (e.g., from volumetric view-cell measurements) are fitted to the EOS to optimize interaction parameters .
- Example Table : Solubility in Ionic Liquids (298 K)
| Ionic Liquid | Solubility (mol/kg) |
|---|---|
| [bmim][HFPS] | 0.45 |
| [emim][Tf2N] | 0.32 |
Q. What strategies resolve contradictions in reported dielectric properties of fluorinated sulfonates like this compound?
- Methodological Answer :
- Controlled Environment Testing : Measure dielectric constants under standardized humidity/temperature conditions to minimize experimental variability.
- Cross-Validation : Compare data from multiple techniques (e.g., impedance spectroscopy vs. cavity perturbation).
- Computational Modeling : Use density functional theory (DFT) to predict dipole moments and polarizability, aligning with empirical results .
Q. How should researchers design toxicological studies for this compound given limited data?
- Methodological Answer :
- Read-Across Analysis : Leverage toxicity data from structurally similar perfluorinated sulfonic acids (e.g., PFBS, PFHxS) while accounting for differences in chain length and substituents .
- In Silico Models : Apply QSAR (Quantitative Structure-Activity Relationship) tools to predict ecotoxicity endpoints.
- In Vitro Assays : Prioritize cytotoxicity screening in human cell lines (e.g., HepG2) with endpoints like mitochondrial membrane potential and ROS generation .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
